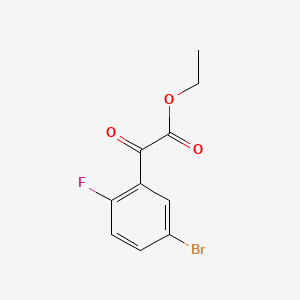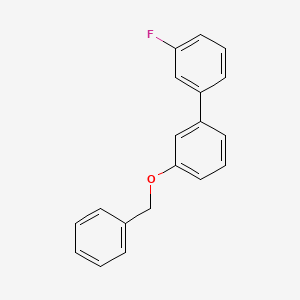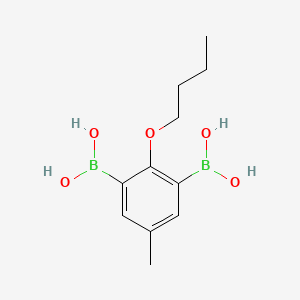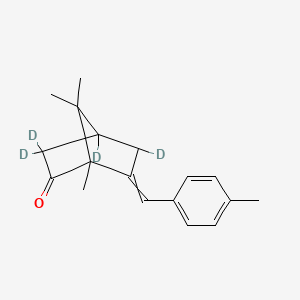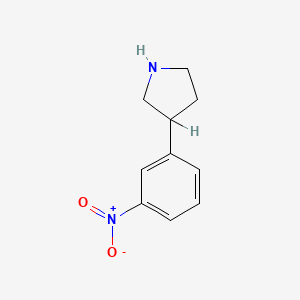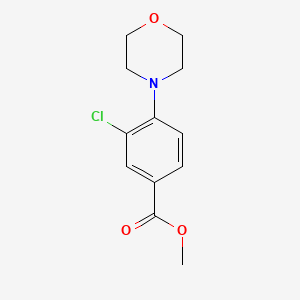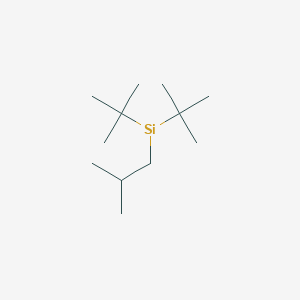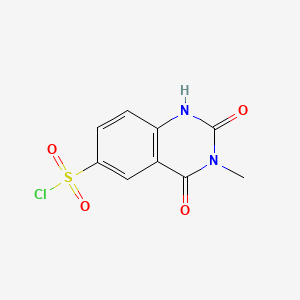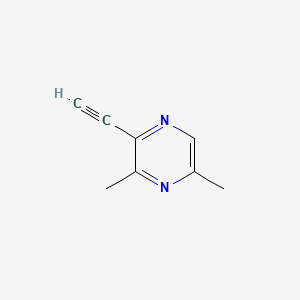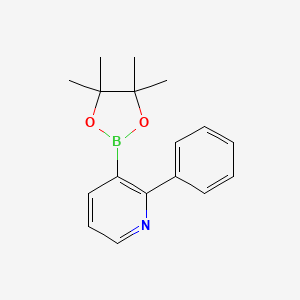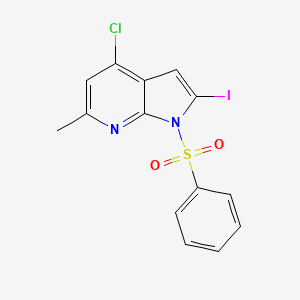
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole, also known as PSI, is a compound that has gained attention in recent years due to its potential applications in scientific research. PSI is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole involves the inhibition of various enzymes and proteins. 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole inhibits the activity of protein kinase C and protein kinase B by binding to their ATP-binding sites. This binding prevents the transfer of phosphate groups to their substrates, leading to the suppression of cell proliferation and the induction of apoptosis. 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole also inhibits the activity of the proteasome by binding to its active site. This binding prevents the degradation of damaged or misfolded proteins, leading to the accumulation of toxic proteins and the induction of apoptosis in cancer cells.
生化学的および生理学的効果
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole in lab experiments is its specificity for certain enzymes and proteins. This specificity allows for the targeting of specific pathways and processes in cells. Another advantage is its ability to induce apoptosis in cancer cells, which can be useful in the development of cancer therapies. However, one of the limitations of using 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole in lab experiments is its potential toxicity to normal cells. Careful dosing and monitoring are required to avoid toxicity.
将来の方向性
For research include the development of 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole-based therapies for cancer treatment and the exploration of its potential as a diagnostic tool.
合成法
The synthesis of 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has been achieved using various methods. One of the most commonly used methods is the reaction of 4-chloro-2-iodo-6-methyl-7-azaindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. This method yields 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole in good yields and high purity. Other methods include the reaction of 4-chloro-2-iodo-6-methyl-7-azaindole with sulfonyl chlorides followed by oxidation or reduction of the resulting intermediate.
科学的研究の応用
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has been found to have potential applications in scientific research. It has been shown to inhibit the activity of several kinases, including protein kinase C and protein kinase B. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis. 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of damaged or misfolded proteins. This inhibition can lead to the accumulation of toxic proteins and the induction of apoptosis in cancer cells.
特性
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-2-iodo-6-methylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-7-12(15)11-8-13(16)18(14(11)17-9)21(19,20)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESIIDSAGVHIFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

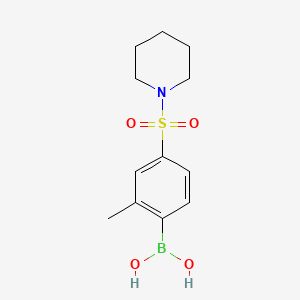
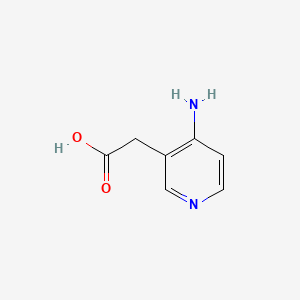
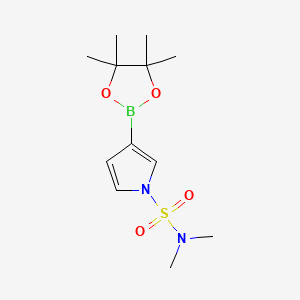
![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)
